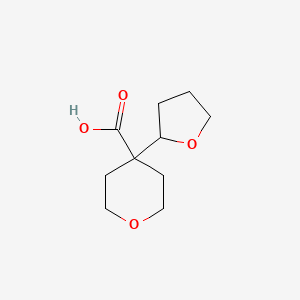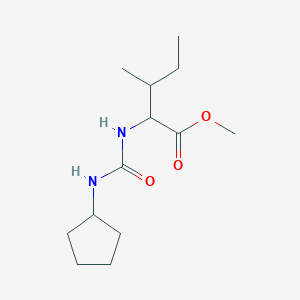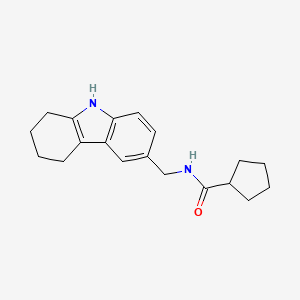
4-(Oxolan-2-yl)oxane-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Oxolan-2-yl)oxane-4-carboxylic acid, also known as OCA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. OCA is a cyclic carboxylic acid that belongs to the oxane family of compounds.
Mécanisme D'action
The mechanism of action of 4-(Oxolan-2-yl)oxane-4-carboxylic acid is not fully understood, but it is believed to work by activating farnesoid X receptor (FXR), a nuclear receptor that plays a crucial role in regulating bile acid metabolism and glucose homeostasis. Activation of FXR by this compound leads to the suppression of hepatic gluconeogenesis, which results in improved glucose control. This compound also reduces liver fat accumulation by increasing the expression of genes involved in fatty acid oxidation and decreasing the expression of genes involved in lipogenesis.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including improved liver function, reduced liver fat accumulation, and improved glucose control. This compound has also been shown to reduce inflammation and fibrosis in the liver, which are common complications of NAFLD.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-(Oxolan-2-yl)oxane-4-carboxylic acid in lab experiments is its simplicity of synthesis. This compound is also relatively stable and can be stored for extended periods without degradation. One limitation of using this compound in lab experiments is its potential toxicity, which requires careful handling and monitoring.
Orientations Futures
There are several future directions for 4-(Oxolan-2-yl)oxane-4-carboxylic acid research, including its potential use in the treatment of other metabolic disorders, such as type 1 diabetes and metabolic syndrome. This compound may also have potential applications in the treatment of liver cancer and other liver diseases. Further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.
Conclusion:
In conclusion, this compound is a promising compound that has gained significant attention in scientific research for its potential therapeutic applications. The synthesis of this compound is relatively simple, and it has been extensively studied for its potential use in the treatment of various metabolic disorders. This compound works by activating FXR, which leads to improved liver function, reduced liver fat accumulation, and improved glucose control. While there are some limitations to using this compound in lab experiments, its potential therapeutic applications make it an important area of research for the future.
Méthodes De Synthèse
The synthesis of 4-(Oxolan-2-yl)oxane-4-carboxylic acid involves the reaction of ethyl 4-hydroxybutyrate with ethylene oxide in the presence of a catalyst. The resulting product is then hydrolyzed to form this compound. The synthesis of this compound is relatively simple and can be accomplished using standard laboratory techniques.
Applications De Recherche Scientifique
4-(Oxolan-2-yl)oxane-4-carboxylic acid has been extensively studied for its potential therapeutic applications in various diseases. One of the most promising areas of research is in the treatment of non-alcoholic fatty liver disease (NAFLD). This compound has been shown to improve liver function and reduce liver fat accumulation in patients with NAFLD. This compound has also been studied for its potential use in the treatment of other metabolic disorders, such as type 2 diabetes and obesity.
Propriétés
IUPAC Name |
4-(oxolan-2-yl)oxane-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O4/c11-9(12)10(3-6-13-7-4-10)8-2-1-5-14-8/h8H,1-7H2,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSLHPJYOPBLVKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C2(CCOCC2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-((3-(Ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amino)-2-(isobutylamino)-4-oxobutanoic acid](/img/structure/B2621571.png)
![2-[[2-(4-methylanilino)-2-oxoethyl]disulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B2621572.png)
![N-(2-(6-((2-((5-chloro-2-methoxyphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide](/img/structure/B2621573.png)

![(4-(4-Methoxyphenyl)piperazin-1-yl)(6-(p-tolyl)imidazo[2,1-b]thiazol-3-yl)methanone](/img/structure/B2621577.png)

![(1-(6-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl)(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)methanone](/img/structure/B2621579.png)
![(E)-N-(4-(((1-(4-methylbenzyl)-2,2-dioxido-4-oxo-1H-benzo[c][1,2]thiazin-3(4H)-ylidene)methyl)amino)phenyl)acetamide](/img/structure/B2621580.png)
![2-(4-chlorophenyl)-N-(7-oxaspiro[3.5]nonan-1-yl)acetamide](/img/structure/B2621581.png)
![N-[2-(phenylsulfonyl)-2-(2-thienyl)ethyl]ethanesulfonamide](/img/structure/B2621583.png)